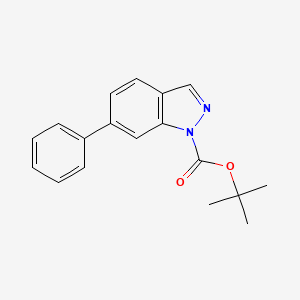

1-BOC-6-phenyl-1H-indazole

Overview

Description

“1-BOC-6-phenyl-1H-indazole” is a derivative of indazole . Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . It is also known as benzopyrazole . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has been developed using various methods . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .

Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles are greatly influenced by their tautomeric forms . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

Scientific Research Applications

Antiproliferative Activity

- Synthesis and Biological Properties : A study explored the synthesis of N-phenyl-1H-indazole-1-carboxamides and their evaluation for in vitro antiproliferative activity against various cancer cell lines. Compound 1c showed notable effectiveness, particularly against colon and melanoma cell lines, by inhibiting cell growth and altering cell cycle phases (Maggio et al., 2011).

Chemical Synthesis Advances

- Mitsunobu Reaction for Indazole Synthesis : Research on the Mitsunobu reaction demonstrated its utility in constructing 1H-indazoles from ortho-aminobenzoximes, providing a new approach for the synthesis of N1-substituted and N1-Boc 1H-indazoles (Conlon et al., 2019).

Structural Studies and Ligand Potential

- Supramolecular Structures and Ligand Formation : A study detailed the synthesis of perfluorinated 1H-indazoles and their supramolecular structures, which vary based on the perfluoroalkyl chain length. The research also highlighted their potential as ligands in hydrotris(indazolyl)borate thallium complexes (Muñoz et al., 2014).

Potential in Cancer Treatment

- Anticancer Agents : Research into 6-aminoindazole derivatives highlighted their anticancer activity, particularly in colorectal cancer cell lines. The study emphasized the potential of these compounds as novel anticancer agents (Hoang et al., 2022).

Miscellaneous Applications

- Antimicrobial Activity : Indazole regioisomers, such as 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole, were synthesized and showed significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Yakaiah et al., 2008).

- Effect on Plant Growth : A study on 3-aryl-1H-indazoles indicated their inhibitory effects on the growth of wheat and sorghum, particularly at higher concentrations (Chattha et al., 2012).

- Neuroprotective Role : 6-Hydroxy-1H-indazole showed a neuroprotective effect in a mouse model of Parkinson's disease, suggesting its potential as a therapeutic agent (Xiao-feng et al., 2016).

properties

IUPAC Name |

tert-butyl 6-phenylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-16-11-14(9-10-15(16)12-19-20)13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRAUNGCYZUXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C3=CC=CC=C3)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220785 | |

| Record name | 1,1-Dimethylethyl 6-phenyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-6-phenyl-1H-indazole | |

CAS RN |

1227270-29-2 | |

| Record name | 1,1-Dimethylethyl 6-phenyl-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 6-phenyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)

![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)

![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)

![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)